Hymenialdisine
Overview
Description
Hymenialdisine is a marine sponge-derived natural product known for its potent inhibitory effects on protein kinases. It has been extensively studied for its therapeutic potential in treating various diseases, including osteoarthritis and cancer. This compound is particularly notable for its ability to act on both osteoblasts and osteoclasts, making it a promising candidate for osteoporosis treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hymenialdisine involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. advancements in synthetic chemistry have enabled the development of scalable methods for its production. These methods often involve the use of high-performance liquid chromatography (HPLC) for purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions: Hymenialdisine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or to create analogues for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide under appropriate conditions.
Major Products: The major products formed from these reactions include various analogues of this compound, each with unique biological properties. These analogues are valuable for studying the structure-activity relationship and optimizing the compound’s therapeutic potential .
Scientific Research Applications
Hymenialdisine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel kinase inhibitors.
Biology: this compound is used to study cell signaling pathways and protein interactions.
Medicine: It has shown promise in treating osteoarthritis, cancer, and osteoporosis by inhibiting specific protein kinases and modulating bone metabolism.
Industry: this compound and its analogues are explored for their potential use in developing new pharmaceuticals and therapeutic agents
Mechanism of Action
Hymenialdisine exerts its effects by inhibiting various protein kinases, including cyclin-dependent kinases and glycogen synthase kinase 3β. It blocks the NF-κB and MAPK signaling pathways, leading to the suppression of osteoclastogenesis and promotion of osteoblast differentiation. This dual action makes it effective in treating bone-related diseases such as osteoporosis .
Comparison with Similar Compounds
Debromohymenialdisine: A closely related compound with similar kinase inhibitory properties.
Staurosporine: Another marine-derived kinase inhibitor with a broader spectrum of activity.
Indirubin: A natural product with kinase inhibitory activity, used in traditional medicine.
Uniqueness: this compound is unique due to its dual action on both osteoblasts and osteoclasts, which is not commonly observed in other kinase inhibitors. This property makes it particularly valuable for treating bone-related diseases .
Properties
IUPAC Name |
(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBAETXFFCOZOY-DAXSKMNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=C(N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82005-12-7, 95569-43-0 | |
Record name | Hymenialdisine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82005-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hymenialdisine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095569430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYMENIALDISINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WMS4GA67M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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